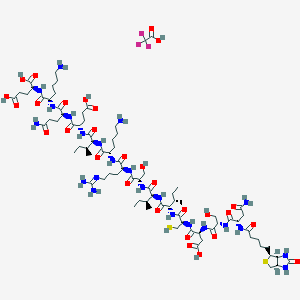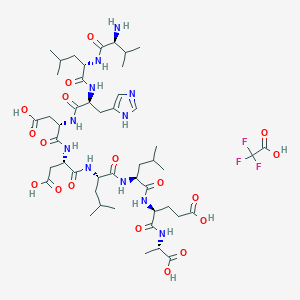
Tau Peptide (379-408) Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau Peptide (379-408) Trifluoroacetate is a non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ . It can partially block the binding of antibodies against the 396/404 tau region . The peptide is synthetic and has a molecular weight of 3263.62 .
Molecular Structure Analysis
The molecular structure of Tau Peptide (379-408) Trifluoroacetate is complex, with a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . The peptide sequence is H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tau Peptide (379-408) Trifluoroacetate include a molecular weight of 3263.62 and a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . It is a synthetic peptide and is stored at temperatures below -15°C .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . This suggests that Tau Peptide (379-408) Trifluoroacetate could be used in the synthesis of other peptides.
Peptide Purification
TFA is also used during reversed-phase HPLC purification of peptides . Therefore, Tau Peptide (379-408) Trifluoroacetate could be used in the purification process of other peptides.
Antibody Binding Studies
The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This suggests that Tau Peptide (379-408) Trifluoroacetate could be used in antibody binding studies.
Alzheimer’s Disease Research
Given its ability to block the binding of antibodies against the 396/404 tau region , Tau Peptide (379-408) Trifluoroacetate could be used in research related to Alzheimer’s disease, where tau proteins play a significant role.
Pharmaceutical Testing
As a high-quality reference standard, Tau Peptide (379-408) Trifluoroacetate could be used for pharmaceutical testing .
Toxicity Studies
Residual TFA, fluoride, and, to a much lesser extent, acetate are toxic and undesirable in peptides intended for preclinical and clinical studies . Therefore, Tau Peptide (379-408) Trifluoroacetate could be used in toxicity studies.
Mecanismo De Acción
Target of Action
The primary target of Tau Peptide (379-408) Trifluoroacetate is the tau protein . Tau protein is a microtubule-associated protein required for cytoskeletal stability of neuronal axons throughout normal development . The region around Ser396/Ser404 of the tau protein has received particular attention for therapeutic targeting because of its prominence and stability in diseased tissue .
Mode of Action
The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This interaction with its targets may lead to changes in the tau protein’s function and structure .
Biochemical Pathways
It is known that the tau protein, when hyperphosphorylated, may aggregate into toxic assemblies that collectively lead to neurodegeneration . Therefore, the peptide’s interaction with the tau protein could potentially influence these aggregation pathways.
Result of Action
The result of Tau Peptide (379-408) Trifluoroacetate’s action is the partial blocking of the binding of antibodies against the 396/404 tau region . This could potentially influence the aggregation of the tau protein, thereby affecting the progression of neurodegenerative diseases .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRZJHNUGVRBV-YYFYSCIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229F3N44O48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tau Peptide (379-408) Trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














